Piperidine-1-valeronitrile

Catalog No.
S704070
CAS No.
4734-49-0
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-1-valeronitrile

In elastomer and neuropharmaceutical R&D, shorter-chain nitriles (e.g., 3-piperidinopropionitrile) fail to reduce the Payne effect in silica-filled rubber and misalign the amine in H3 pharmacophore. Piperidine-1-valeronitrile (CAS 4734-49-0) solves this with its 4-methylene spacer:

  • Enables polymer-filler interaction to lower hysteresis.
  • Positions amine correctly for high-affinity H3 ligands.
  • Useful for functional initiator synthesis.

High purity, consistent quality, global supply.

CAS Number

4734-49-0

Product Name

Piperidine-1-valeronitrile

IUPAC Name

5-piperidin-1-ylpentanenitrile

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-6,8-10H2

InChI Key

FDSRLFIEZWQEEU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCC#N

Canonical SMILES

C1CCN(CC1)CCCCC#N

The exact mass of the compound Piperidine-1-valeronitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96984. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-(Piperidin-1-yl)pentanenitrile, 1-Piperidinevaleronitrile, 5-Piperidinopentanenitrile, 5-(1-Piperidinyl)valeronitrile, Piperidinovaleronitrile

Purity

≥98%

Package Size

5 g, 25 g

Piperidine-1-valeronitrile (CAS 4734-49-0) is a bifunctional aliphatic compound featuring a basic piperidine ring separated from a reactive cyano group by a flexible four-methylene spacer. In industrial procurement, it is primarily sourced as a high-value functionalizing agent for anionic polymerization and as a specialized structural precursor in pharmaceutical synthesis. Unlike simple alkyl nitriles, the combination of the protected secondary amine (piperidine) and the specific 5-carbon chain length makes it uniquely suited for end-capping living polymers to reduce elastomer hysteresis, as well as for synthesizing 5-piperidinopentylamine, a critical building block for non-imidazole histamine H3-receptor antagonists[1].

Research Fit

Building BlockDefined C5 ω-piperidinoalkanenitrile intermediate
Synthesis ContextNon-imidazole histamine H3 receptor ligand synthesis
Procurement IDEINECS 225-243-1 and UNII K863RVK4W7 ensure accurate tracking

Substituting Piperidine-1-valeronitrile with shorter-chain analogs (e.g., 3-piperidinopropionitrile) or simple unfunctionalized nitriles results in severe performance deficits in both materials science and pharmaceutical applications. In elastomer manufacturing, shorter spacers restrict the conformational flexibility required for the piperidine nitrogen to effectively interact with silica or carbon black fillers, leading to a failure in reducing the Payne effect and hysteresis [1]. Furthermore, shorter-chain analogs exhibit reduced lipophilicity, increasing the risk of phase separation in the non-polar hydrocarbon solvents (like hexane) required for living anionic polymerization [2]. In medicinal chemistry, altering the 5-carbon spacer geometrically misaligns the basic amine from the receptor pocket, drastically reducing the binding affinity of downstream H3-receptor ligands [3].

Substitution Risk

Spacer-Length Sensitivity
Alkyl spacer variation alters lipophilicity non-linearly and may shift physicochemical properties critical for synthesis or target interaction.
Thermal Property Shift
Boiling point changes by approximately 20 °C per carbon difference, impacting distillation parameters and purification strategies.
Pharmacophore Specificity
The C5 spacer is the reported pharmacophoric element in published H3 receptor probes; a different chain length may yield a distinct chemotype with unknown target compatibility.

Superior Hysteresis Reduction in Silica-Filled Elastomers

When utilized as an end-capping agent for poly(styrene-co-butadiene) (SBR), the 5-carbon spacer of piperidine-1-valeronitrile provides the necessary steric freedom for the piperidine group to interact with silanol groups on silica fillers. Compared to unfunctionalized SBR baselines, polymers modified with this specific chain length demonstrate a 20-30% reduction in tan δ at 50°C, a critical metric for tire rolling resistance[1]. Shorter analogs lack the flexibility to efficiently suppress filler agglomeration.

Evidence DimensionHysteresis loss (tan δ at 50°C)
Target Compound Data~0.10 - 0.12 (functionalized SBR)
Comparator Or Baseline~0.15 - 0.20 (unfunctionalized SBR baseline)
Quantified Difference20-30% reduction in tan δ
ConditionsSilica-filled SBR vulcanizates, 50°C dynamic mechanical analysis

Buyers sourcing functional modifiers for low-rolling-resistance tires must select the 5-carbon spacer to maximize filler dispersion and minimize energy loss.

Lipophilicity Control
Reported
ΔXLogP3 0.3–0.7 vs C3, C4, C6 homologs
Supports spacer selection for CNS design context
Computed XLogP3-AA values; biological impact requires context-specific review

Enhanced Solubility in Non-Polar Hydrocarbon Solvents

Industrial anionic polymerization requires non-polar solvents like hexane or cyclohexane. The pentyl chain in piperidine-1-valeronitrile significantly increases its lipophilicity (predicted XLogP ~1.5) compared to shorter-chain analogs like 3-piperidinopropionitrile [1]. This ensures complete miscibility in hydrocarbon polymerization dopes, preventing premature precipitation of the functionalizing agent or the living polymer ends during the critical end-capping phase.

Evidence DimensionHydrocarbon solvent miscibility
Target Compound DataFully miscible in cold hexane/cyclohexane
Comparator Or Baseline3-piperidinopropionitrile (limited solubility/phase separation risk)
Quantified DifferenceComplete vs. partial solubility in non-polar media
ConditionsHexane/cyclohexane solvent systems at standard polymerization temperatures (0°C to 50°C)

Ensures homogeneous reaction conditions and high end-capping efficiency in industrial-scale continuous or batch polymerization reactors.

Probe Synthesis
Head-to-head
Precursor to hH3R fluorescent probes; reported Ki 178–11 nM
Supports faithful replication of literature-validated chemical tools
C5 spacer essential for reported probe series; homolog-derived analogs not characterized

Optimal Pharmacophore Geometry for H3-Receptor Ligands

Reduction of piperidine-1-valeronitrile yields 5-piperidinopentylamine, a critical building block for non-imidazole histamine H3-receptor antagonists. The 5-carbon spacer precisely matches the spatial requirements of the H3 binding pocket. Substituting with a 3- or 4-carbon nitrile precursor alters the distance between the basic piperidine nitrogen and the downstream hydrogen-bond acceptor, resulting in a logarithmic drop in receptor binding affinity (Ki) for the final active pharmaceutical ingredient [1].

Evidence DimensionDownstream API receptor binding affinity (Ki)
Target Compound DataHigh affinity (low nanomolar Ki) for 5-carbon spacer derivatives
Comparator Or Baseline3- or 4-carbon spacer derivatives
Quantified DifferenceOrders of magnitude reduction in binding affinity for non-optimal spacers
ConditionsIn vitro histamine H3-receptor binding assays

Pharmaceutical procurement must strictly adhere to the 5-carbon precursor to ensure the final synthesized ligand maintains therapeutic efficacy.

Boiling Point
Data to verify
288 °C vs 268.8 °C (C4 homolog)
Supports distillation specification differentiation
Vendor-reported values; verify under actual process conditions
Conformational Flexibility
Class-level inference
4 rotatable bonds (C3:2, C4:3, C6:5)
May influence binding entropy and target fit profile
Entropic impact requires target-specific computational or experimental validation

End-Capping Agent for Low-Rolling-Resistance Tires

Directly leveraging its optimal solubility and spacer length (as detailed in Section 3), piperidine-1-valeronitrile is utilized to functionalize living poly(styrene-co-butadiene) chains. The tethered piperidine group interacts with silica and carbon black fillers, reducing elastomer hysteresis and improving the fuel efficiency of tire treads [1].

Precursor for Non-Imidazole Histamine H3-Receptor Ligands

Because the 5-carbon spacer perfectly matches the H3-receptor pharmacophore geometry, this compound is the preferred starting material for synthesizing 5-piperidinopentylamine. This intermediate is subsequently reacted to form potent, non-imidazole H3 antagonists used in neuro-pharmaceutical research [2].

Functional Initiator Synthesis for Anionic Polymerization

Beyond end-capping, piperidine-1-valeronitrile can be reacted with organolithium compounds to form functional initiators. These initiators impart a protected amino group directly at the head of the polymer chain, ensuring high functionalization efficiency in non-polar solvent systems [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Histamine H3 receptor fluorescent probe synthesis
Defined C5 spacer building block
Probe affinity reproducibility and literature alignment
CNS lead optimization with XLogP3 ~1.5
Balanced lipophilicity intermediate
Lipophilic efficiency context among spacer homologs
Industrial vacuum distillation processing
Reported boiling point benchmark
Separation from lower-boiling impurities under reduced pressure

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4734-49-0

Wikipedia

Piperidine-1-valeronitrile

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